2-{6,6-difluorospiro[3.3]heptan-1-yl}acetic acid
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Overview
Description
2-{6,6-difluorospiro[3.3]heptan-1-yl}acetic acid is a synthetic organic compound characterized by its unique spirocyclic structure. The presence of two fluorine atoms on the spiro[3.3]heptane ring imparts distinct chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6,6-difluorospiro[3.3]heptan-1-yl}acetic acid typically involves multiple steps starting from commercially available precursors. One common route involves the formation of the spirocyclic ring followed by the introduction of the fluorine atoms. The final step includes the addition of the acetic acid moiety. Reaction conditions often require the use of strong bases, fluorinating agents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production .
Chemical Reactions Analysis
Types of Reactions
2-{6,6-difluorospiro[3.3]heptan-1-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2-{6,6-difluorospiro[3.3]heptan-1-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 2-{6,6-difluorospiro[3.3]heptan-1-yl}acetic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The spirocyclic structure provides a rigid framework that can interact with enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- 6,6-difluorospiro[3.3]heptan-1-one
- 6,6-difluorospiro[3.3]heptan-2-amine hydrochloride
Uniqueness
2-{6,6-difluorospiro[3.3]heptan-1-yl}acetic acid is unique due to its specific acetic acid moiety, which differentiates it from other similar spirocyclic compounds.
Properties
CAS No. |
2763760-26-3 |
---|---|
Molecular Formula |
C9H12F2O2 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
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